

An In-depth Technical Guide to 5-Ethenyl-2-fluoro-pyridine

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Compound of Interest

Compound Name: 5-Ethenyl-2-fluoro-pyridine

Cat. No.: B1466080

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Introduction: Unveiling 5-Ethenyl-2-fluoro-pyridine

5-Ethenyl-2-fluoro-pyridine, also recognized by its IUPAC synonym 5-Fluoro-2-vinylpyridine, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, which marries the essential pyridine scaffold with a reactive vinyl group and a modulating fluorine atom, positions it as a versatile building block for the synthesis of complex molecular architectures. The strategic placement of the fluorine atom can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive component in the design of novel therapeutic agents and functional materials.^[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, offering a technical resource for professionals in the field.

The definitive identifiers for this compound are:

- Systematic IUPAC Name: **5-Ethenyl-2-fluoro-pyridine**
- Synonym: 5-Fluoro-2-vinylpyridine
- CAS Number: 869108-71-4^[2]^[3]

Physicochemical and Computed Properties

Understanding the fundamental properties of **5-Ethenyl-2-fluoro-pyridine** is critical for its effective application in research and synthesis. The data presented below has been aggregated from chemical supplier technical sheets and computational models.

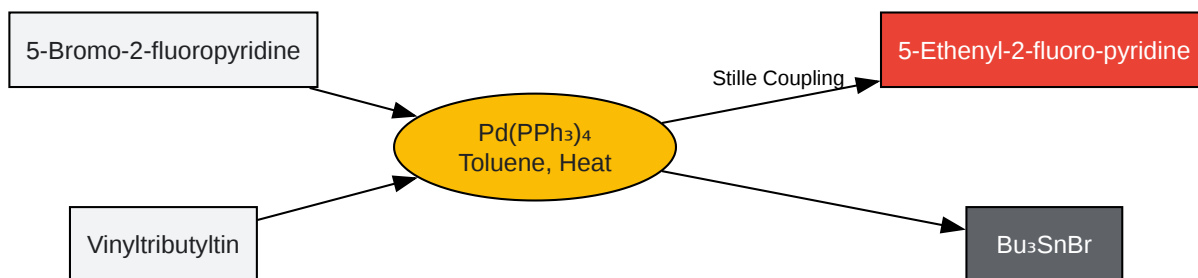
Property	Value	Source
Molecular Formula	C ₇ H ₆ FN	ChemScene[2]
Molecular Weight	123.13 g/mol	ChemScene[2]
Purity	≥95% - ≥98%	Apollo Scientific, ChemScene[2][3]
SMILES	C=CC1=NC=C(C=C1)F	ChemScene[2]
Topological Polar Surface Area (TPSA)	12.89 Å ²	ChemScene (Computed)[2]
LogP	1.8637	ChemScene (Computed)[2]
Hydrogen Bond Acceptors	1	ChemScene (Computed)[2]
Hydrogen Bond Donors	0	ChemScene (Computed)[2]
Rotatable Bonds	1	ChemScene (Computed)[2]

Synthesis and Mechanistic Considerations

The synthesis of vinyl-substituted pyridines often involves precursor molecules that can be readily converted to the ethenyl group. While a specific, detailed experimental protocol for **5-Ethenyl-2-fluoro-pyridine** is not widely published in readily accessible literature, a common and logical synthetic pathway involves the Stille cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, valued for its tolerance of a wide range of functional groups.

A plausible synthetic precursor for this transformation is a halogenated fluoropyridine, such as 5-bromo-2-fluoropyridine. The vinyl group can be introduced using a vinylstannane reagent, like vinyltributyltin, in the presence of a palladium catalyst.

Conceptual Synthetic Workflow: Stille Cross-Coupling



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